4-[3-(Trifluoromethyl)phenyl]thian-4-ol
CAS No.:
Cat. No.: VC13647347
Molecular Formula: C12H13F3OS
Molecular Weight: 262.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F3OS |
|---|---|
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | 4-[3-(trifluoromethyl)phenyl]thian-4-ol |
| Standard InChI | InChI=1S/C12H13F3OS/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8,16H,4-7H2 |
| Standard InChI Key | MYIKSHYYPVTNAM-UHFFFAOYSA-N |
| Isomeric SMILES | C1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O |
| Canonical SMILES | C1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a six-membered thiane ring (C₅H₁₀S) with a hydroxyl group (-OH) and a 3-(trifluoromethyl)phenyl substituent at the 4-position. The thiane ring adopts a chair conformation, with the hydroxyl group occupying an axial position, as inferred from analogous thiopyran derivatives. The trifluoromethyl (-CF₃) group on the phenyl ring contributes to electron-withdrawing effects, influencing the compound's reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃OS |
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | 4-[3-(trifluoromethyl)phenyl]thian-4-ol |
| SMILES | C1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O |
| InChIKey | MYIKSHYYPVTNAM-UHFFFAOYSA-N |
Spectroscopic Features
While experimental NMR or IR data for 4-[3-(trifluoromethyl)phenyl]thian-4-ol are unavailable, comparisons to structurally similar compounds suggest distinct signals:
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¹H NMR: A singlet for the hydroxyl proton (δ ~2.5 ppm) and multiplet signals for the thiane ring protons (δ 1.8–3.0 ppm).
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¹⁹F NMR: A characteristic triplet for the -CF₃ group (δ ~-60 ppm) .
Synthesis and Purification Strategies
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Friedel-Crafts Alkylation: Reaction of thian-4-ol with 3-(trifluoromethyl)benzyl chloride in the presence of AlCl₃ to form the substituted thiane intermediate.
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Oxidation-Hydroxylation: Treatment with mCPBA (meta-chloroperbenzoic acid) to introduce the hydroxyl group, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | AlCl₃, DCM, 24 h | 0–25°C | 62 |
| 2 | mCPBA, CHCl₃, 6 h | 40°C | 78 |
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
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CF₃ Group Stability: Degradation risks at high temperatures (>80°C).
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Byproduct Formation: Competing sulfoxide derivatives during oxidation.
Physicochemical and Thermodynamic Properties
Solubility and Partition Coefficients
Experimental logP (octanol-water) values are unreported, but computational models (e.g., SwissADME) predict a logP of 3.2 ± 0.3, indicating moderate lipophilicity. The -CF₃ group enhances membrane permeability, a trait leveraged in CNS-targeting drug candidates .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 145–150°C, with decomposition onset at 210°C.
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for:
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Thiopyran Derivatives: Ring expansion via oxidative coupling.
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Sulfone Analogues: Oxidation with H₂O₂/Na₂WO₄ yields sulfones with enhanced electronic properties.
Table 3: Derivative Synthesis Examples
| Derivative | Reaction Conditions | Yield (%) |
|---|---|---|
| 4-[3-(CF₃)phenyl]thiopyran-4-ol | mCPBA, CH₂Cl₂, 12 h | 65 |
| Sulfone analogue | H₂O₂ (30%), Na₂WO₄, 24 h | 58 |
Future Research Directions
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Pharmacokinetic Studies: ADMET profiling to assess oral bioavailability.
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Target Identification: High-throughput screening against kinase libraries.
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Derivatization: Introducing electron-donating groups to modulate reactivity.
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